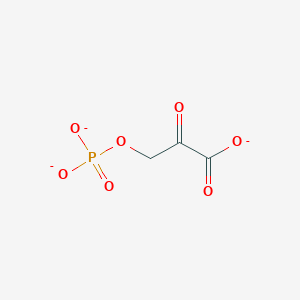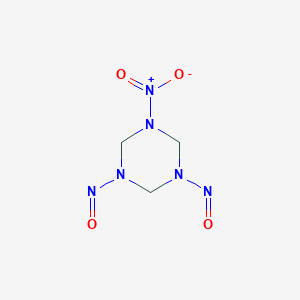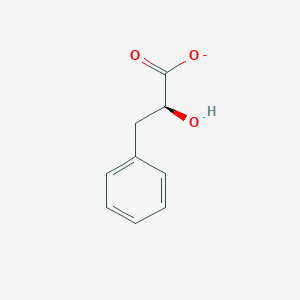
10-Hydroxycaprate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hydroxycaprate is the conjugate base of 10-hydroxycapric acid. It is a conjugate base of a 10-hydroxycapric acid.
Scientific Research Applications
Poly(lactide-co-glycolide) Microsphere Delivery Vehicles
Research has explored the use of poly(lactide-co-glycolide) (PLGA) microspheres for stabilizing and delivering 10-hydroxycaprate, specifically the analogue 10-hydroxycamptothecin (10-HCPT). This study demonstrated that PLGA microspheres could release 10-HCPT slowly and continuously over two months, maintaining over 95% of the camptothecin analogue in its active lactone form throughout the study duration. This indicates potential clinical utility in cancer treatment (Shenderova, Burke, & Schwendeman, 1997).Nanosuspension Preparation for Anticancer Drug Delivery
A method involving acid–base microprecipitation and high-pressure homogenization was used to prepare 10-HCPT nanocrystals. These nanocrystals showed enhanced drug accumulation in tumors and improved anticancer efficacy in mice, indicating potential as an effective delivery system for 10-HCPT (Yang et al., 2016).Electrochemical Sensing Platform for 10-HCPT
Research has been conducted on using graphene nanosheets to construct a novel sensing platform for 10-HCPT. This method has shown to significantly increase the oxidation signal of 10-HCPT, suggesting its application in sensitive electrochemical detection of the compound (Ye, Yang, Wei, & Wu, 2018).Polymeric Micelle Systems for Drug Delivery
Studies have investigated using amphiphilic N-alkyl-N-trimethyl chitosan derivatives for solubilization and controlled release of 10-HCPT. This method has shown to improve the pharmacokinetic properties and stability of 10-HCPT in vivo, suggesting its potential use as a carrier for hydrophobic drugs (Zhang, Ding, Yu, & Ping, 2007).Liposomal Encapsulation for Drug Stability
Research has explored liposomal encapsulation to protect the labile lactone ring of 10-HCPT, a key structural requirement for its antitumor activity. This encapsulation significantly increased the drug's stability and altered its pharmacokinetics, suggesting potential for a stable delivery system (Shi et al., 2010).
properties
Molecular Formula |
C10H19O3- |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
10-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)/p-1 |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCCO |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




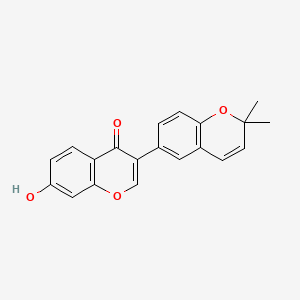
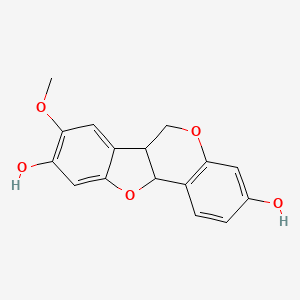
![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
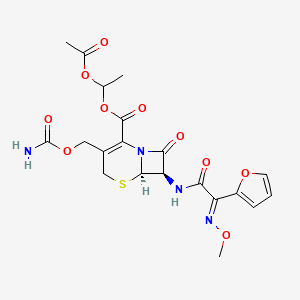
![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)

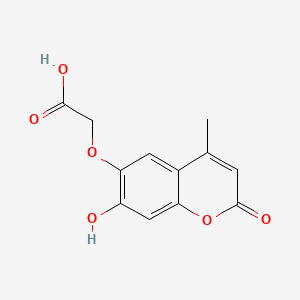
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)

